molecular formula C11H14O3S B1359366 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone CAS No. 898772-80-0

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone

Cat. No.: B1359366
CAS No.: 898772-80-0
M. Wt: 226.29 g/mol
InChI Key: XDNVEQXCRHSSMG-UHFFFAOYSA-N
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Description

Structural Elucidation and Physicochemical Properties

Molecular Architecture and Stereochemical Considerations

5-(1,3-Dioxolan-2-yl)-2-thienyl isopropyl ketone (CAS 898772-80-0) is a thiophene derivative substituted with a 1,3-dioxolane moiety and an isopropyl ketone group. Its molecular formula is C₁₁H₁₄O₃S , with a molecular weight of 226.29 g/mol. The structure comprises:

  • Thiophene ring : A five-membered aromatic heterocycle with sulfur at position 2.
  • 1,3-Dioxolane ring : A six-membered cyclic acetal formed by ethylene glycol and a carbonyl group, attached to the thiophene at position 5.
  • Isopropyl ketone : A branched alkyl chain (2-methylpropan-1-one) bonded to the thiophene at position 2.

The dioxolane ring adopts a chair-like conformation due to steric interactions, while the thiophene ring exhibits planar geometry. No stereogenic centers are present, simplifying stereochemical considerations.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound are not available in the provided sources, spectral features can be inferred from structural analogs:

  • ¹H NMR :
    • Thiophene protons : Peaks in the 6.5–7.5 ppm range for aromatic protons.
    • Dioxolane protons : Singlet for the ethylene glycol-derived CH₂ groups (~4.0–4.5 ppm).
    • Isopropyl ketone : Methyl groups as a singlet (~1.2 ppm) and methine proton (~2.4 ppm).
  • ¹³C NMR :
    • Ketone carbonyl : ~205–215 ppm.
    • Dioxolane carbons : ~90–110 ppm for oxygenated carbons.
Infrared Spectroscopy (IR)

Key absorption bands would include:

  • C=O stretch : ~1700 cm⁻¹ (ketone).
  • C–O–C vibrations : ~1100–1200 cm⁻¹ (dioxolane).
  • C–S–C stretches : ~600–700 cm⁻¹ (thiophene).
Mass Spectrometry (MS)

The molecular ion peak would appear at m/z 226.29, with fragmentation patterns expected to include:

  • C₁₁H₁₄O₃S⁺ : Parent ion.
  • C₉H₁₀O₂S⁺ : Loss of the isopropyl group.
  • C₅H₄O₂S⁺ : Dioxolane-thiophene fragment.

Crystallographic Analysis and X-ray Diffraction Studies

No crystallographic data or X-ray diffraction studies for this compound are reported in the provided sources. Structural confirmation relies on synthetic methods and spectroscopic evidence.

Thermodynamic Properties and Phase Behavior

Key thermodynamic parameters are summarized in Table 1:

Property Value Source
Molecular Weight 226.29 g/mol
Boiling Point 363.8°C (at 760 mmHg)
Density 1.194 g/cm³
Flash Point 173.8°C
LogP 2.63220

Note: Predicted values are denoted with ± uncertainty (e.g., boiling point: 363.8±42.0°C).

Solubility Profile and Partition Coefficients

Solubility

Experimental solubility data are not available in the provided sources. However, the compound’s lipophilicity (LogP = 2.63220) suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate, with limited solubility in water.

Partition Coefficients

The LogP value indicates a preference for partitioning into non-polar phases, which is critical for applications in organic synthesis or drug design.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-7(2)10(12)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNVEQXCRHSSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641907
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-80-0
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Ketone as 1,3-Dioxolane

The ketone group is protected by conversion into a 1,3-dioxolane ring to prevent unwanted reactions during subsequent synthetic steps.

  • Reagents and Conditions:

    • Starting ketone is reacted with ethylene glycol or similar diols.
    • Acidic catalysts such as p-toluenesulfonic acid, sulfuric acid, or boron trifluoride etherate are used.
    • The reaction is carried out in a high-boiling solvent like toluene or xylene.
    • Water formed during the reaction is continuously removed by azeotropic distillation to drive the equilibrium toward dioxolane formation.
    • Typical temperature range: reflux temperature of the solvent (110–140 °C).
    • Reaction time: 5–12 hours until complete conversion confirmed by HPLC.
  • Outcome:

    • Formation of 1,3-dioxolane-protected thiophene ketone intermediate with high purity (>95% HPLC).
    • Yields typically range from 80% to 95%.

Introduction of the Isopropyl Ketone Group

The isopropyl ketone moiety is introduced via acylation or alkylation of the thiophene ring or its derivatives.

  • Typical Procedure:

    • Starting from 3-(bromoacetyl)thiophene or its derivatives, reaction with appropriate nucleophiles or acylating agents is performed.
    • Bases such as potassium carbonate, sodium carbonate, or triethylamine are used to activate the substrate and neutralize acids formed.
    • Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) provide an inert medium.
    • Reaction temperatures range from 40 to 100 °C.
    • Reaction times vary from 1 to 8 hours depending on reagents and scale.
  • Phase Transfer Catalysis:

    • In some cases, phase transfer catalysts such as tetraalkylammonium salts or crown ethers are employed to enhance reaction rates and yields in biphasic systems.
    • Alkali hydroxides (NaOH, KOH) in aqueous or solid form serve as bases under vigorous stirring.
  • Yields:

    • Alkylation/acylation steps yield 80–99% of the desired ketone intermediate.

Cyclization and Final Product Formation

  • After installation of the dioxolane and isopropyl ketone groups, cyclization or further functional group transformations may be performed to finalize the structure.
  • Neutralization and work-up steps involve addition of bases like triethylamine and washing with water or aqueous bicarbonate solutions.
  • Organic phases are separated, washed, and concentrated under vacuum to isolate the product as a solid with high purity (HPLC >85%).

Reaction Conditions Summary Table

Step Reagents/Conditions Solvents Temperature (°C) Time (h) Yield (%) Notes
Ketone protection Ethylene glycol, p-toluenesulfonic acid (cat.) Toluene or xylene Reflux (~110-140) 5–12 80–95 Azeotropic removal of water essential
Alkylation/Acylation 3-(bromoacetyl)thiophene, K2CO3, triethylamine DMSO, DMF 40–100 1–8 80–99 Phase transfer catalysts optional
Cyclization/Work-up Triethylamine, aqueous bicarbonate Toluene, water 20–80 2–16 65–99 Separation and washing critical

Detailed Research Findings

  • Base Selection: Alkali metal carbonates (K2CO3, Na2CO3) are preferred for their mild basicity and compatibility with sensitive functional groups. Stronger bases like NaOH or NaH may be used under phase transfer catalysis to enhance reaction rates.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitutions and acylations by stabilizing charged intermediates. High-boiling aromatic solvents (toluene, xylene) are ideal for ketone protection via dioxolane formation due to azeotropic water removal.

  • Phase Transfer Catalysis: Use of tetraalkylammonium salts or crown ethers enables reactions between aqueous bases and organic substrates, increasing yields and reducing reaction times.

  • Purity and Yield: HPLC analysis confirms product purity above 85–95%. Yields are consistently high, reflecting optimized reaction conditions and purification protocols.

  • Temperature Control: Maintaining reaction temperatures within specified ranges prevents side reactions such as N-alkylation or decomposition of sensitive groups.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone involves its interaction with molecular targets through its functional groups. The 1,3-dioxolane ring and thienyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of 5-(1,3-dioxolan-2-yl)-2-thienyl ketones, where the ketone substituent varies. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
5-(1,3-Dioxolan-2-yl)-2-thienyl isopropyl ketone Isopropyl C₁₁H₁₄O₃S ~226.29 Compact alkyl chain; moderate steric hindrance
Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Cyclopropyl C₁₁H₁₂O₃S 224.27 Rigid cyclopropyl group; enhanced ring strain
3-Chloropropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone 3-Chloropropyl C₁₂H₁₅ClO₃S 274.76 Electrophilic chlorine atom; potential for nucleophilic substitution
5-(1,3-Dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone 4-Oxopentyl C₁₃H₁₆O₄S 268.33 Ketone side chain; potential for further oxidation
5-(1,3-Dioxolan-2-Yl)-2-(4-ethoxybenzoyl)thiophene 4-Ethoxybenzoyl C₁₆H₁₆O₄S 304.36 Aromatic substituent; extended conjugation

Physicochemical Properties

  • Solubility : The isopropyl derivative likely exhibits lower polarity compared to analogs with aromatic (e.g., 4-ethoxybenzoyl) or oxygenated (e.g., 4-oxopentyl) substituents, affecting solubility in polar solvents .
  • Stability : All analogs share the acid-labile 1,3-dioxolane group, but steric shielding from bulky substituents (e.g., cyclopropyl) may slow hydrolysis compared to linear chains like 4-oxopentyl .

Commercial and Regulatory Status

  • Most analogs are discontinued, likely due to niche applications or regulatory hurdles (e.g., stringent purity requirements for pharmaceuticals) .
  • In contrast, HMF-derived cyclic acetals like DFM () are prioritized in biofuel research, highlighting divergent industrial relevance based on functional groups.

Biological Activity

Structural Characteristics

The molecular formula of 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone is C11H12O3SC_{11}H_{12}O_3S, with a molecular weight of approximately 226.292 g/mol. Its structure features:

  • 1,3-Dioxolane Ring : Known for its role in various biological activities, including anti-inflammatory and anti-cancer effects.
  • Thienyl Group : A five-membered ring containing sulfur, often found in bioactive molecules.
  • Isopropyl Ketone : Contributes to the compound's reactivity and potential interactions with biological targets.

Antioxidant Properties

Research on similar compounds suggests that this compound may exhibit antioxidant properties. For instance, di-2-thienyl ketones have shown potential as antioxidants due to their ability to scavenge free radicals. This suggests that the compound could also be investigated for similar activities.

Antibacterial and Antifungal Activity

The 1,3-dioxolane structure has been associated with antibacterial and antifungal properties in other derivatives. For example, studies have demonstrated that 1,3-dioxolane derivatives exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans . Although direct studies on this compound are lacking, its structural similarities to these active compounds suggest potential efficacy in these areas.

While specific mechanisms for this compound have not been elucidated, the presence of functional groups such as the dioxolane and thienyl could facilitate interactions with biological macromolecules. These interactions may involve:

  • Hydrogen Bonding : Possible due to the presence of oxygen atoms in the dioxolane ring.
  • π-π Stacking : Likely between the aromatic thienyl group and other aromatic systems in biological molecules.

Further research is necessary to confirm these interactions and elucidate the precise mechanisms involved.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1,3-Dioxolane Simple compound featuring only the dioxolane ringLimited data; generally non-bioactive
Thienyl Derivatives Contains sulfur; found in many bioactive moleculesAntibacterial and antifungal activities reported
Isopropyl Ketone Derivatives Basic ketone structureVaries widely; some show significant bioactivity
Di-2-Thienyl Ketones Substituted thienyl compoundsNotable antioxidant properties

The uniqueness of this compound lies in its combination of functional groups that may enhance its reactivity and potential applications in drug development.

Synthesis and Biological Screening

A study on novel 1,3-dioxolanes synthesized from salicylaldehyde demonstrated that certain derivatives exhibited excellent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. These findings highlight the importance of structural modifications in enhancing biological activity .

Future Directions

Given the promising structural features and preliminary insights into related compounds, future research should focus on:

  • In Vitro Studies : To assess antibacterial and antifungal activities directly related to this compound.
  • Mechanistic Studies : To elucidate the interaction pathways with biological targets.
  • Synthetic Optimization : To improve yield and purity for further pharmacological testing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone?

  • Answer : The compound can be synthesized via condensation reactions of α,β-unsaturated ketones with nucleophiles under acidic conditions. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4 hours, followed by recrystallization from ethanol, has been used for analogous thienyl ketones . Alternative routes involve alkylation of 1,3-dioxolane precursors using Friedel-Crafts acylation or nucleophilic substitution, as demonstrated in 5-acyl-1,3-dioxane syntheses .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Answer : Key methods include:

  • 1H/13C NMR : Identifies dioxolane ring protons (δ 4.8–5.2 ppm) and thienyl aromatic protons (δ 6.8–7.5 ppm) .
  • FT-IR : Detects ketone carbonyl stretches (~1700 cm⁻¹) and dioxolane C-O-C vibrations (1100–1250 cm⁻¹) .
  • Derivatization : 2,4-Dinitrophenylhydrazine (2,4-DNPH) forms crystalline derivatives for UV-Vis quantification and melting point validation .

Q. What are the stability considerations for this compound under storage and experimental conditions?

  • Answer : Stability data suggest:

  • Thermal degradation : Onset at 180°C via dioxolane ring opening (TGA analysis) .
  • Hydrolytic sensitivity : Acidic conditions (pH 3) accelerate degradation (t1/2 = 48 hours vs. >6 months at pH 7) .
  • Light sensitivity : UV-B exposure causes 15% decomposition after 72 hours, necessitating amber glass storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data during structural elucidation?

  • Answer : Strategies include:

  • DFT calculations : Compare B3LYP/6-311+G(d,p)-computed 13C shifts with experimental NMR to validate substituent effects .
  • 2D NMR (HSQC/HMBC) : Assign through-space coupling between dioxolane oxygen and thienyl protons .
  • X-ray crystallography : Resolve ambiguous proton environments observed in solution-state NMR .

Q. What factors govern regioselectivity in electrophilic substitution reactions on the thienyl moiety?

  • Answer : Key factors are:

  • Electronic effects : The ketone group directs electrophiles to the thienyl α-position (C3) via conjugation .
  • Steric hindrance : The isopropyl group at C5 favors C3 substitution .
  • Solvent polarity : Polar aprotic solvents enhance reaction rates at thermodynamically favored sites .

Q. How can computational models predict biological activity in derivatives of this compound?

  • Answer : Use:

  • Molecular docking : Screen against targets (e.g., COX-2) using the ketone-thienyl system as a pharmacophore .
  • ADMET prediction : Optimize logP (~2.8) and polar surface area (~45 Ų) for bioavailability .
  • Molecular dynamics : Analyze dioxolane-thiophene dihedral angles to identify bioactive conformers .

Q. What mechanistic insights explain enhanced nucleophilic reactivity at the dioxolane oxygen?

  • Answer : Contributing factors include:

  • Ring strain : Puckered dioxolane conformation increases oxygen's electrophilicity .
  • Electronic conjugation : Adjacent ketone polarizes C-O bonds (NBO analysis shows 15% increased electron density) .
  • Solvent effects : DMF stabilizes transition states via cation-π interactions, lowering activation energy by 12 kJ/mol .

Q. What chromatographic systems optimize purification of this compound?

  • Answer : Effective systems include:

  • Flash chromatography : Hexane/ethyl acetate gradients (3:1 to 1:2 v/v) based on TLC Rf values .
  • Recrystallization : Ethanol/water (4:1) achieves 78% recovery at -20°C .
  • HPLC : Reverse-phase C18 column with acetonitrile/water (65:35) at 1.5 mL/min .

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